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molecular formula C15H11NO3 B560738 6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one CAS No. 107915-41-3

6-Amino-3-hydroxy-2-phenyl-4H-chromen-4-one

Cat. No. B560738
M. Wt: 253.257
InChI Key: OXSCXUJQOIHOCD-UHFFFAOYSA-N
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Patent
US07863323B1

Procedure details

Aqueous HCl (5 M, 20 mL) was added to a suspension of 6-acetamidoflavonol (6) (1.00 g, 3.39 mmol) in ethanol (30 mL) and the mixture was heated under reflux for 1.5 h. The mixture was cooled and made basic with aqueous NH3 (litmus) and the precipitate formed was collected by filtration to afford 6-aminoflavonol as a bright yellow powder (0.437 g, 51%), m.p. 211-212° C. 1H NMR (399.7 MHz, d6-DMSO) δ 5.48 (s, 1H, NH); 7.08 (dd, 1H, J5,7 2.8, J7,8 9.2 Hz, H7); 7.14 (d, 1H, J5,7 2.8 Hz, H5); 7.47-7.57 (m, 4H, H3′,4′,5′,8); 8.17 (app. d, 2H, J=7.6 Hz, H2′,6′); 8.62 (br s, 1H, OH).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
6-acetamidoflavonol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
Cl.C([NH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][C:11]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[C:10]([OH:22])[C:9]2=[O:23])(=O)C.N>C(O)C>[NH2:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[O:12][C:11]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[C:10]([OH:22])[C:9]2=[O:23]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
6-acetamidoflavonol
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C2C(C(=C(OC2=CC1)C1=CC=CC=C1)O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2C(C(=C(OC2=CC1)C1=CC=CC=C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.437 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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